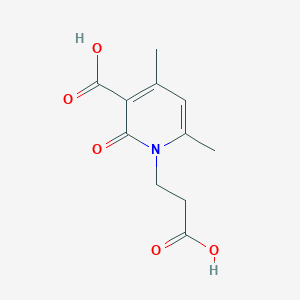

1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

The compound is classified under dihydropyridine derivatives, characterized by the following molecular formula and structure:

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 195.17 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthesis pathways often include condensation reactions and cyclization steps that yield the desired dihydropyridine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including the target compound. For instance, a study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines such as:

| Cell Line | Inhibition Percentage |

|---|---|

| U251 (glioblastoma) | >50% |

| PC-3 (prostate cancer) | >50% |

| K-562 (leukemia) | >50% |

| HCT-15 (colorectal cancer) | >50% |

| MCF-7 (breast cancer) | >50% |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells through mechanisms involving interaction with specific proteins related to cell cycle regulation and apoptosis pathways .

The proposed mechanism for the anticancer activity includes:

- Inhibition of PARP-1 : Docking studies indicate that the compound interacts with PARP-1 protein, which is crucial in DNA repair processes. This interaction can lead to enhanced cytotoxicity in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dihydropyridine derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in tumor cells .

Antimicrobial Properties

Preliminary investigations have indicated antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under exploration.

Anti-inflammatory Effects

There are indications that dihydropyridine derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Further research is needed to elucidate these effects and their underlying mechanisms.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antitumor Activity : A derivative of dihydropyridine was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- In Vivo Studies : Animal models treated with dihydropyridine derivatives exhibited reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications in oncology.

Applications De Recherche Scientifique

Medicinal Chemistry

- Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The carboxylic acid groups enhance their ability to scavenge free radicals, making them potential candidates for developing antioxidant therapies .

- Antimicrobial Properties : Studies have shown that this compound displays antimicrobial activity against various pathogens. Its structural characteristics allow it to interfere with microbial cell functions, providing a basis for its use in developing new antimicrobial agents .

- Cardiovascular Health : Dihydropyridines are well-known calcium channel blockers. This compound's analogs could be explored for their potential in managing hypertension and other cardiovascular disorders by modulating calcium ion influx in cardiac and vascular smooth muscle cells .

Agricultural Applications

- Pesticide Development : The compound can be investigated for its efficacy as a pesticide or herbicide. Its ability to disrupt cellular processes in pests may lead to the development of safer agricultural chemicals that minimize environmental impact .

- Plant Growth Regulators : Compounds similar to 1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid may serve as plant growth regulators, promoting growth or enhancing resistance to stress factors like drought or disease .

Material Science

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve material properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions within polymer chains, leading to enhanced performance in various applications .

- Nanotechnology : The compound could be utilized in the synthesis of nanoparticles or nanocomposites with tailored properties for applications in electronics or drug delivery systems due to its unique chemical structure .

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of dihydropyridine compounds and tested their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that modifications at the carboxylic acid positions significantly enhanced scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

A recent investigation focused on the antimicrobial properties of dihydropyridine derivatives against Escherichia coli and Staphylococcus aureus. The study demonstrated that specific structural modifications led to increased antimicrobial efficacy, suggesting that this compound could be a promising lead for antibiotic development.

Propriétés

IUPAC Name |

1-(2-carboxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6-5-7(2)12(4-3-8(13)14)10(15)9(6)11(16)17/h5H,3-4H2,1-2H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNVZJYOWQSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCC(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.